molecular formula C11H9FN4 B112715 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 51516-82-6

5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B112715
CAS No.: 51516-82-6
M. Wt: 216.21 g/mol
InChI Key: UOLYBVRDNJTPRJ-UHFFFAOYSA-N
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Description

5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is an organic compound belonging to the class of pyrazoles This compound is characterized by its unique structure, which includes an amino group, a fluorophenyl group, a methyl group, and a carbonitrile group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, reacting 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions can yield the pyrazole ring.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, treating the intermediate pyrazole compound with ammonia or an amine source under suitable conditions.

    Addition of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction, where a suitable leaving group on the pyrazole ring is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or an aldehyde under appropriate conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines or aldehydes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its derivatives may act as anti-inflammatory, anticancer, or antimicrobial agents, depending on the modifications made to its structure.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its activity. The molecular pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.

    5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Contains a bromine atom instead of fluorine.

    5-Amino-1-(4-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Has a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its bioavailability and efficacy in medicinal applications compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-amino-1-(4-fluorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-8(12)3-5-9/h2-5H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLYBVRDNJTPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646610
Record name 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51516-82-6
Record name 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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